molecular formula C6H7FN2 B1390134 (5-Fluoropyridin-3-yl)methylamine CAS No. 23586-96-1

(5-Fluoropyridin-3-yl)methylamine

Cat. No. B1390134
Key on ui cas rn: 23586-96-1
M. Wt: 126.13 g/mol
InChI Key: RYICOVXDBBDCNT-UHFFFAOYSA-N
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Patent
US08524917B2

Procedure details

To a Parr reaction bottle was added Pd—C (10%, 560 mg, 0.52 mmol), followed by 28% NH3.H2O (50 ml) and a solution of (2,6-dichloro-5-fluoropyridin-3-yl)methanamine (Compound 144, 10.1 g, 52 mmol) in MeOH (100 ml). The mixture was placed under 51 psi H2 on a shaker type Parr apparatus for 16 h, filtered and concentrated. The resulting aqueous solution was basified with NaOH, extracted with EtOAc (×3). The combined organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product was purified by distillation under vacuum to yield the title compound as colorless oil.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
560 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.O.Cl[C:4]1[C:9]([CH2:10][NH2:11])=[CH:8][C:7]([F:12])=[C:6](Cl)[N:5]=1>CO.[Pd]>[F:12][C:7]1[CH:8]=[C:9]([CH2:10][NH2:11])[CH:4]=[N:5][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
N.O
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1CN)F)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1CN)F)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
560 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a Parr reaction bottle
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C(C=NC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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